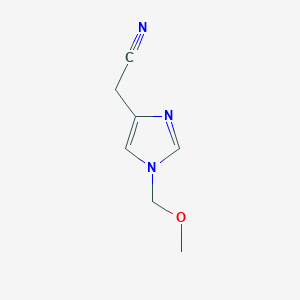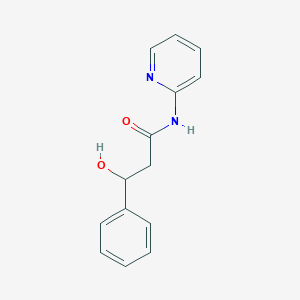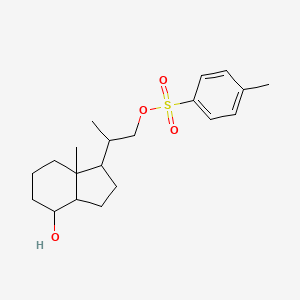
2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes both an indene and a benzenesulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate typically involves multiple steps. One common route includes the initial formation of the indene structure, followed by the introduction of the hydroxy and methyl groups. The final step involves the sulfonation reaction to attach the 4-methylbenzenesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds within the indene structure, resulting in saturated derivatives.
Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce fully saturated hydrocarbons.
科学研究应用
2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and sulfonate groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The indene structure may also interact with cell membranes, affecting their permeability and function.
相似化合物的比较
Similar Compounds
2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate: This compound is unique due to its specific combination of functional groups and structural features.
Rosifoliol: Another compound with a similar indene structure but different functional groups, leading to distinct chemical properties and applications.
β-Sitosterol: A plant sterol with a similar hydroxy group but a different overall structure, used in different biological and industrial applications.
Uniqueness
The uniqueness of this compound lies in its combination of an indene core with a hydroxy group and a benzenesulfonate moiety
属性
分子式 |
C20H30O4S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-(4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3 |
InChI 键 |
CZKSQENRQZPNOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



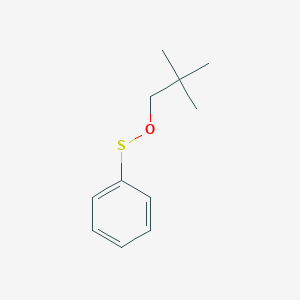
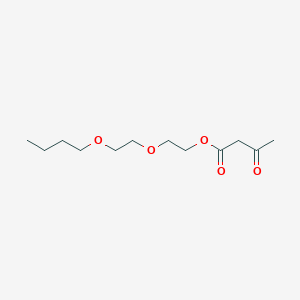

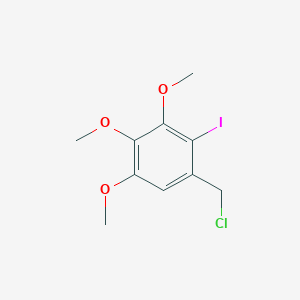

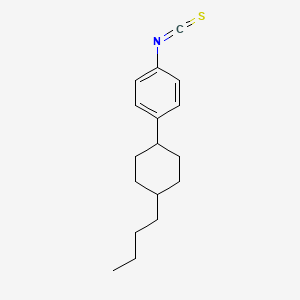
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
